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Introduction
AST5902 trimesylate is the principal and active metabolite of alflutinib (also known as

furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of non-small cell lung

cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance

mutation.[2][3] Both alflutinib and AST5902 contribute to the overall pharmacological activity.[2]

[4] Understanding the potential for drug-drug interactions (DDIs) is critical for the safe and

effective use of alflutinib, as co-administered drugs may alter the plasma concentrations of both

the parent drug and its active metabolite, AST5902.

The primary metabolic pathway of alflutinib is through the cytochrome P450 3A4 (CYP3A4)

enzyme system, which leads to the formation of AST5902.[2][4] Consequently, AST5902's

pharmacokinetic profile is intrinsically linked to the activity of CYP3A4. This document provides

detailed application notes and protocols for studying the DDI potential of AST5902
trimesylate, focusing on interactions with CYP3A4 inducers and inhibitors.
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The following tables summarize the quantitative impact of co-administered drugs on the

pharmacokinetics of alflutinib and its active metabolite, AST5902.

Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Alflutinib

and AST5902 in Healthy Volunteers[2][4]

Analyte
Pharmacokinetic
Parameter

Change with Rifampicin
Co-administration

Alflutinib AUC₀₋∞ 86% decrease

Cₘₐₓ 60% decrease

AST5902 AUC₀₋∞ 17% decrease

Cₘₐₓ 1.09-fold increase

Total Active Ingredients AUC₀₋∞ 62% decrease

(Alflutinib + AST5902) Cₘₐₓ 39% decrease

Table 2: Qualitative Effect of a CYP3A4 Inhibitor (Paxlovid) on the Pharmacokinetics of

Furmonertinib (Alflutinib) and AST5902 in Rats

Analyte
Pharmacokinetic
Parameter

Change with Paxlovid Co-
administration

Furmonertinib AUC Significant increase

Cₘₐₓ Significant increase

AST5902 AUC Significant decrease

Tₘₐₓ Significant decrease

Cₘₐₓ Significant decrease

Signaling and Metabolic Pathways
The metabolism of alflutinib to AST5902 is a critical pathway to consider in DDI studies. The

following diagram illustrates this metabolic conversion and the points of interaction for CYP3A4
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inducers and inhibitors.
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Caption: Metabolic pathway of alflutinib to AST5902 via CYP3A4 and points of drug-drug

interaction.

Experimental Protocols
Protocol 1: In Vivo Assessment of a CYP3A4 Inducer's
Effect on Alflutinib and AST5902 Pharmacokinetics in
Humans
This protocol is based on a clinical study investigating the effects of rifampicin.[2][4]

1. Study Design:

A single-center, open-label, single-sequence trial over two periods.

Period 1: Baseline pharmacokinetics of alflutinib.
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Period 2: Pharmacokinetics of alflutinib with co-administration of a strong CYP3A4 inducer.

2. Subject Population:

Healthy adult volunteers.

Inclusion/exclusion criteria should be clearly defined to ensure subject safety and data

integrity.

3. Dosing Regimen:

Day 1: Administer a single oral dose of 80 mg alflutinib.

Day 15-30: Administer a continuous daily oral dose of 600 mg rifampicin.

Day 22: Administer a single oral dose of 80 mg alflutinib concurrently with the daily dose of

rifampicin.

4. Pharmacokinetic Sampling:

Period 1 (Alflutinib alone): Collect serial blood samples at pre-dose and at specified time

points up to 240 hours post-dose on Day 1 through Day 10.

Period 2 (Alflutinib with Rifampicin): Collect serial blood samples at pre-dose and at specified

time points up to 240 hours post-dose on Day 22 through Day 31.

5. Bioanalytical Method:

Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the

simultaneous quantification of alflutinib and AST5902 in plasma.

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

Calculate the following pharmacokinetic parameters for alflutinib, AST5902, and total active

ingredients for both periods:
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Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞).

Maximum observed plasma concentration (Cₘₐₓ).

Time to reach Cₘₐₓ (Tₘₐₓ).

Terminal elimination half-life (t₁/₂).

Compare the geometric mean ratios of AUC₀₋∞ and Cₘₐₓ between Period 2 and Period 1 to

determine the magnitude of the drug-drug interaction.
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Caption: Experimental workflow for a clinical DDI study with a CYP3A4 inducer.
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Protocol 2: In Vivo Assessment of a CYP3A4 Inhibitor's
Effect on Alflutinib and AST5902 Pharmacokinetics in a
Preclinical Model (Rats)
This protocol is a general representation based on the study involving paxlovid.

1. Study Design:

A crossover or parallel-group design can be used.

Group 1: Alflutinib administration alone.

Group 2: Alflutinib administration with a CYP3A4 inhibitor.

2. Animal Model:

Male Sprague-Dawley rats are a commonly used model.

3. Dosing Regimen:

Determine appropriate dose levels for alflutinib and the CYP3A4 inhibitor (e.g., paxlovid) in

rats based on allometric scaling or literature review.

Group 1: Administer a single oral dose of alflutinib.

Group 2: Pre-treat with the CYP3A4 inhibitor for a specified duration, then co-administer a

single oral dose of alflutinib with the inhibitor.

4. Pharmacokinetic Sampling:

Collect serial blood samples via a cannulated vessel (e.g., jugular vein) at pre-dose and at

specified time points post-alflutinib administration.

5. Bioanalytical Method:

Utilize a validated UHPLC-MS/MS method for the simultaneous determination of alflutinib

and AST5902 in rat plasma.
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Gefitinib can be used as an internal standard.

6. Pharmacokinetic Analysis:

Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ) for alflutinib and AST5902 in both

groups.

Compare the parameters between the two groups to assess the impact of the CYP3A4

inhibitor.

Conclusion
The pharmacokinetic profile of AST5902 trimesylate is significantly influenced by drugs that

modulate CYP3A4 activity. Co-administration of strong CYP3A4 inducers, such as rifampicin,

can lead to a substantial decrease in the exposure of the total active components (alflutinib and

AST5902), potentially compromising therapeutic efficacy. Conversely, CYP3A4 inhibitors are

expected to increase the exposure of alflutinib while decreasing the formation and exposure of

AST5902. These interactions highlight the importance of careful medication management in

patients receiving alflutinib. The protocols outlined in this document provide a framework for

conducting DDI studies to further characterize the interaction profile of alflutinib and its active

metabolite, AST5902. It is recommended that concomitant use of strong CYP3A4 inducers be

avoided during alflutinib treatment.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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